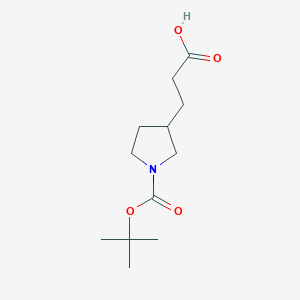

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Description

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid is a synthetic organic compound featuring a pyrrolidine ring (a five-membered amine heterocycle) protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a propanoic acid chain attached at the 3-position. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors, kinase modulators, and other bioactive molecules .

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLTXJJVQMUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721059 | |

| Record name | 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-17-0 | |

| Record name | 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid, also known as 1-Boc-3-pyrrolidinepropanoic acid, is a compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring that is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its stability and reactivity in biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 885271-17-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the compound to participate in further reactions or interactions with enzymes and receptors.

Pharmacological Activity

Research indicates that compounds containing the pyrrolidine structure often exhibit a range of biological activities including:

- Anticancer Activity : Some studies have suggested that related pyrrolidine derivatives can inhibit specific cellular pathways involved in cancer proliferation and survival. For example, compounds targeting the kinesin family proteins have shown promise in disrupting mitotic processes in cancer cells .

- Neuroprotective Effects : Pyrrolidine derivatives have been explored for their neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects, which may be beneficial in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Mechanism : A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrrolidine derivatives to inhibit HSET (KIFC1), which is essential for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation, resulting in cell death .

- Neuroprotective Mechanism : Research has indicated that pyrrolidine-containing compounds can enhance the activity of neuroprotective factors and reduce apoptosis in neuronal cells. This suggests a mechanism where these compounds could be used to mitigate neuronal damage in diseases like Alzheimer's .

- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties have shown that certain derivatives can downregulate the expression of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid typically involves:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed.

- Boc Protection : The nitrogen atom of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine.

- Introduction of Propanoic Acid Moiety : The final step involves the conjugation with propanoic acid derivatives to yield the target compound.

Medicinal Chemistry

- Antiviral Activity : Compounds similar to this compound have demonstrated antiviral properties. For example, pyrrolidine derivatives have been shown to inhibit viral replication by interfering with viral proteases essential for replication processes. A related compound exhibited significant activity against SARS-CoV-2 by inhibiting its main protease (Mpro) with an IC50 value in the low nanomolar range .

- Drug Development : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity and selectivity toward specific targets in drug design .

Organic Synthesis

- Building Block in Organic Chemistry : The compound acts as a versatile building block for synthesizing more complex molecules due to its functional groups that can undergo various chemical reactions, including oxidation and reduction. This makes it valuable in developing new materials and compounds .

- Peptide Synthesis : The Boc protecting group is widely used in peptide synthesis, allowing for selective deprotection under mild conditions. This property makes this compound useful in constructing peptides with specific amino acid sequences .

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below summarizes critical differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ring Type | Substituent Position | Key Functional Features |

|---|---|---|---|---|---|---|

| 3-(1-(tert-Boc)pyrrolidin-3-yl)propanoic acid | Not provided | C12H21NO4 | 259.30 (calc.) | Pyrrolidine | 3-yl | Propanoic acid |

| 3-(1-(tert-Boc)piperidin-4-yl)propanoic acid | 154775-43-6 | C13H23NO4 | 257.33 | Piperidine | 4-yl | Propanoic acid |

| 4-(1-(tert-Boc)piperidin-4-yl)butanoic acid | 142247-38-9 | C14H25NO4 | 271.35 | Piperidine | 4-yl | Butanoic acid |

| 3-Amino-3-[1-(tert-Boc)pyrrolidin-3-yl]propanoic acid | 889949-27-3 | C13H23N2O4 | 283.33 | Pyrrolidine | 3-yl | Amino, propanoic acid |

Key Observations :

- Ring Size : Piperidine analogs (e.g., 154775-43-6) exhibit slightly lower molecular weights due to the larger ring size reducing hydrogen content.

- Amino Substitution: The amino-functionalized analog (889949-27-3) shows enhanced polarity, impacting its reactivity in peptide coupling reactions .

Stability and Handling

- Storage : Boc-protected compounds generally require storage at 2–8°C under inert conditions to prevent deprotection .

- Hazards : Piperidine analogs (e.g., 154775-43-6) carry warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), suggesting similar precautions for the pyrrolidine variant .

Research Findings and Trends

Ring Size vs. Bioactivity : Piperidine derivatives often exhibit higher metabolic stability compared to pyrrolidines, making them preferred in drug candidates with longer half-lives .

Carboxylic Acid Chain Length: Propanoic acid chains balance hydrophilicity and lipophilicity, optimizing cell permeability. Butanoic acid analogs may reduce solubility but enhance target binding in hydrophobic pockets .

Amino Substitution: Amino groups enable conjugation with other pharmacophores, expanding utility in prodrug design .

Preparation Methods

Synthesis via Malonate Displacement and Hydrolysis (Patent US10421745B2)

- Starting Material : Commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.

- Step 1 : Conversion to tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate by treatment with methanesulfonyl chloride in toluene.

- Step 2 : Nucleophilic displacement of the mesylate with diethylmalonate in 1-methyl-2-pyrrolidinone using a strong base such as potassium tert-butoxide or sodium ethoxide to form diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.

- Step 3 : Hydrolysis of the diester with aqueous potassium hydroxide yields (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid.

- Step 4 : Decarboxylation under controlled conditions produces the desired 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid.

Reaction Conditions and Solvents:

| Step | Reagents/Conditions | Solvent(s) | Temperature |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride | Toluene | Room temperature |

| Malonate displacement | Diethylmalonate, potassium tert-butoxide or sodium ethoxide | 1-Methyl-2-pyrrolidinone | Room temperature |

| Hydrolysis | Aqueous KOH | Water | Elevated temperature |

| Decarboxylation | Thermal or catalytic conditions | - | Elevated temperature |

Hydrogenation of Acrylic Acid Derivative (ChemicalBook Synthesis)

- Starting Material : Ethyl (2E)-3-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-2-propenoate.

- Step 1 : Catalytic hydrogenation using 10% palladium on activated carbon in ethanol under hydrogen atmosphere for 24 hours.

- Step 2 : Removal of catalyst and concentration yields 3-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]propionic acid with 98% yield.

- Step 3 : Acid treatment with concentrated hydrochloric acid followed by heating at 120 °C to obtain the hydrochloride salt of the pyrrolidinyl propionic acid.

- Step 4 : Crystallization from 2-propanol and diisopropyl ether to isolate the product as colorless crystals.

| Step | Reagents/Conditions | Solvent | Temperature/Time | Yield |

|---|---|---|---|---|

| Hydrogenation | H2, 10% Pd/C | Ethanol | Room temp, 24 h | 98% |

| Acid treatment | Concentrated HCl | Ethanol/H2O | 20 h at RT, then 120 °C, 20 h | - |

| Crystallization | 2-Propanol, diisopropyl ether | - | - | - |

Alkylation of Boc-Protected Pyrrolidine (Related Methods)

- Alkylation of tert-butyl N-(azetidin-3-yl)carbamate with ethyl 2-bromopropanoate in presence of triethylamine in dichloromethane (DCM) at room temperature for 13 hours yields ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate analogs.

- Similar strategies can be adapted for pyrrolidine derivatives to introduce the propanoic acid side chain after subsequent hydrolysis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Malonate displacement & hydrolysis (US10421745B2) | tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride, diethylmalonate, K tert-butoxide, KOH | High (not quantified) | Involves stereochemical inversion; multi-step |

| Catalytic hydrogenation (ChemicalBook) | Ethyl (2E)-3-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-2-propenoate | Pd/C, H2, HCl treatment | 98 | Straightforward, high yield |

| Alkylation with ethyl 2-bromopropanoate (Literature) | Boc-protected pyrrolidine | Triethylamine, DCM | Moderate (~44%) | Used in related amino acid derivatives |

Research Findings and Practical Considerations

- The Boc protecting group is crucial for maintaining the stability of the pyrrolidine nitrogen during multi-step syntheses.

- The choice of solvent and base significantly affects the stereochemical outcome and yield of the malonate displacement step.

- Catalytic hydrogenation offers a high-yield, scalable route but requires careful control of reaction time and catalyst removal.

- Hydrolysis and decarboxylation steps must be optimized to prevent overreaction or decomposition.

- Crystallization from suitable solvents ensures high purity of the final acid product.

- The stereochemistry at the pyrrolidine ring is preserved or controlled depending on the method, which is critical for biological activity in downstream applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid, and what coupling reagents are optimal for Boc-protection steps?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is commonly introduced via carbodiimide-mediated coupling. For example, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at room temperature (16 hours) is effective for Boc-protected intermediates . Ensure anhydrous conditions to prevent premature deprotection. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is recommended for intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm the Boc group (tert-butyl signal at ~1.4 ppm in ¹H NMR) and pyrrolidine ring protons (δ 3.0–3.5 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95% by area).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., C₁₇H₂₃NO₄ has a theoretical MW of 305.37 g/mol) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact or inhalation of dust .

- Storage : Store in sealed containers at 0–6°C for long-term stability, as Boc groups are sensitive to heat and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc-protected intermediates?

- Methodological Answer : Variability often arises from:

- Moisture Exposure : Track water content in solvents (e.g., Karl Fischer titration) and use molecular sieves.

- Catalyst Ratios : Optimize DMAP:DCC ratios (e.g., 0.1–0.2 equivalents of DMAP to substrate) to suppress side reactions .

- Temperature Control : Monitor exothermic reactions (e.g., ice baths for DCC activation).

Q. What strategies are effective for maintaining enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., cinchona alkaloids) during coupling steps.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How does the Boc group influence the compound’s pharmacokinetic profile in preclinical studies?

- Methodological Answer :

- In Vivo Stability : The Boc group may hydrolyze under physiological pH (e.g., in plasma), releasing CO₂ and tert-butanol. Monitor metabolites via LC-MS/MS.

- Design Considerations : Replace Boc with stable protecting groups (e.g., Fmoc) if premature deprotection occurs .

Q. What experimental protocols are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Analyze degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., Boc cleavage above 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.